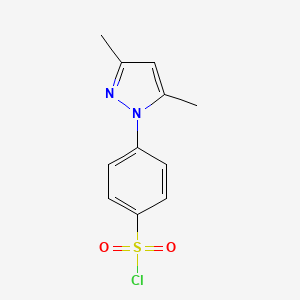

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride typically involves the reaction of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonic acid with phosphorus pentachloride (PCl5) in dichloromethane at 90°C for 14 hours . The reaction mixture is then cooled, concentrated, and purified to obtain the target compound with a high yield of 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. This group is highly reactive and can be replaced by various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and other substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce the sulfonyl group into organic molecules makes it valuable in the development of drugs targeting diverse biological pathways.

-

Bioconjugation Techniques

- It is utilized in bioconjugation processes where it can react with amines or alcohols to form stable sulfonamide bonds. This property is particularly useful in creating targeted drug delivery systems and in the development of antibody-drug conjugates.

-

Material Science

- The compound is explored for its potential applications in material science, particularly in the modification of polymers and resins. Its reactivity can enhance the properties of materials, making them suitable for specific industrial applications.

-

Agricultural Chemistry

- In agricultural chemistry, it has been investigated for its role in synthesizing agrochemicals that improve crop yield and resistance to pests and diseases.

Case Study 1: Synthesis of Anticancer Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of anticancer agents using 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride as a key intermediate. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in drug development.

Case Study 2: Bioconjugation for Targeted Therapy

A research team utilized this compound to create bioconjugates aimed at enhancing the delivery of chemotherapeutic agents to tumor sites. The sulfonyl chloride group facilitated the formation of stable linkages with antibodies, resulting in improved therapeutic efficacy and reduced side effects.

Safety Considerations

Due to its corrosive nature, handling this compound requires appropriate safety measures:

- Use personal protective equipment (PPE) including gloves and goggles.

- Ensure adequate ventilation in work areas.

- Store under controlled conditions to prevent degradation or hazardous reactions.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonic acid: The precursor in the synthesis of the sulfonyl chloride derivative.

3,5-Dimethyl-1H-pyrazole: A related pyrazole derivative used in various chemical syntheses.

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride: A similar compound with different substitution patterns on the pyrazole ring.

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Biologische Aktivität

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride (CAS No. 61320-20-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antileishmanial properties, cytotoxicity, and molecular modeling studies.

- Molecular Formula: C11H11ClN2O2S

- Molecular Weight: 270.74 g/mol

- Appearance: Solid, typically stored under refrigeration due to its corrosive nature.

Biological Activity Overview

Research has indicated that compounds related to pyrazoles and benzenesulfonamides exhibit various biological activities, including antimicrobial and antitumor effects. The specific compound of interest, this compound, has shown promise in several studies.

Antileishmanial Activity

A significant study investigated the antileishmanial properties of pyrazole derivatives. The results showed that compounds similar to this compound demonstrated effective inhibition against Leishmania species:

| Compound | IC50 (μM) against L. amazonensis | IC50 (μM) against L. infantum |

|---|---|---|

| 3b | 0.070 | 0.059 |

| 3e | 0.072 | 0.065 |

These findings suggest that the structural characteristics of pyrazole derivatives significantly influence their biological activity against leishmaniasis .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using murine adherent peritoneal cells to evaluate the safety profile of similar compounds:

| Compound | CC50 (μM) | Therapeutic Index |

|---|---|---|

| 3b | 15 | >200 |

| 3e | 18 | >250 |

The high therapeutic index indicates a favorable safety margin for these compounds compared to their efficacy against leishmanial infections .

Molecular Modeling and Pharmacokinetics

Molecular modeling studies have been performed to understand the interactions between these compounds and their biological targets. The analysis showed that the spatial orientation of the pyrazole ring affects binding affinity and biological activity:

- Spatial Orientation: The coplanarity of the pyrazole and sulfonamide moieties plays a crucial role in their interaction with biological targets.

- Pharmacokinetic Properties: Evaluations based on Lipinski's rule of five indicated good oral bioavailability potential for these derivatives, suggesting they could be developed into viable therapeutic agents .

Case Studies and Literature Review

A review of literature indicates that various derivatives of benzenesulfonamides have been synthesized and tested for their biological activities:

- Antimicrobial Properties: Several studies have shown that benzenesulfonamide derivatives exhibit antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects: Compounds with similar structures have been explored for their potential in treating inflammatory diseases due to their ability to inhibit specific enzymes involved in inflammatory pathways .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKMFSJLSQTYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485067 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61320-20-5 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.